

Introduction: The Morpholine Scaffold in Modern Drug Design

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Compound of Interest

Compound Name:	(4-Chlorophenyl) (morpholino)methanone
Cat. No.:	B091582

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The morpholine heterocycle is a cornerstone of medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate physicochemical properties, and improve metabolic stability and pharmacokinetic profiles.^{[1][2]} Its utility stems from its unique combination of features: a stable, saturated ring, a basic nitrogen atom that can be functionalized, and an ether oxygen that can act as a hydrogen bond acceptor.^{[3][4]} These properties allow morpholine-containing compounds to engage with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and central nervous system effects.^{[1][2]}

(4-Chlorophenyl)(morpholino)methanone, also known as 4-(4-Chlorobenzoyl)morpholine, is a molecule that combines this privileged morpholine scaffold with a 4-chlorophenyl moiety through a stable amide linkage. The presence of the halogenated phenyl ring provides a handle for tuning electronic and lipophilic properties, which are critical for target binding and cell permeability. This guide elucidates the precise molecular architecture of this compound, providing the foundational knowledge required for its application in rational drug design and chemical biology.

Physicochemical and Structural Properties

(4-Chlorophenyl)(morpholino)methanone is a crystalline solid at room temperature. Its core properties are summarized below.

Property	Value	Source
CAS Number	19202-04-1	[5]
Molecular Formula	C ₁₁ H ₁₂ CINO ₂	[6] [7]
Molecular Weight	225.67 g/mol	[6] [8]
IUPAC Name	(4-chlorophenyl)(morpholin-4-yl)methanone	[8]
Synonyms	N-(4-Chlorobenzoyl)morpholine, 4-(4-Chlorobenzoyl)morpholine	[5]
Density	1.271 g/cm ³	ECHEMI
Boiling Point	382.4 °C at 760 mmHg	ECHEMI
Flash Point	185 °C	ECHEMI

Synthesis and Characterization

The synthesis of **(4-Chlorophenyl)(morpholino)methanone** is a robust and high-yielding process based on a standard nucleophilic acyl substitution. The causality behind this choice of reaction is its efficiency and the high purity of the resulting product, which minimizes the need for complex purification schemes.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes the acylation of morpholine with 4-chlorobenzoyl chloride. The use of an aqueous base (like NaOH) serves as a self-validating system; it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the morpholine nucleophile.

Materials:

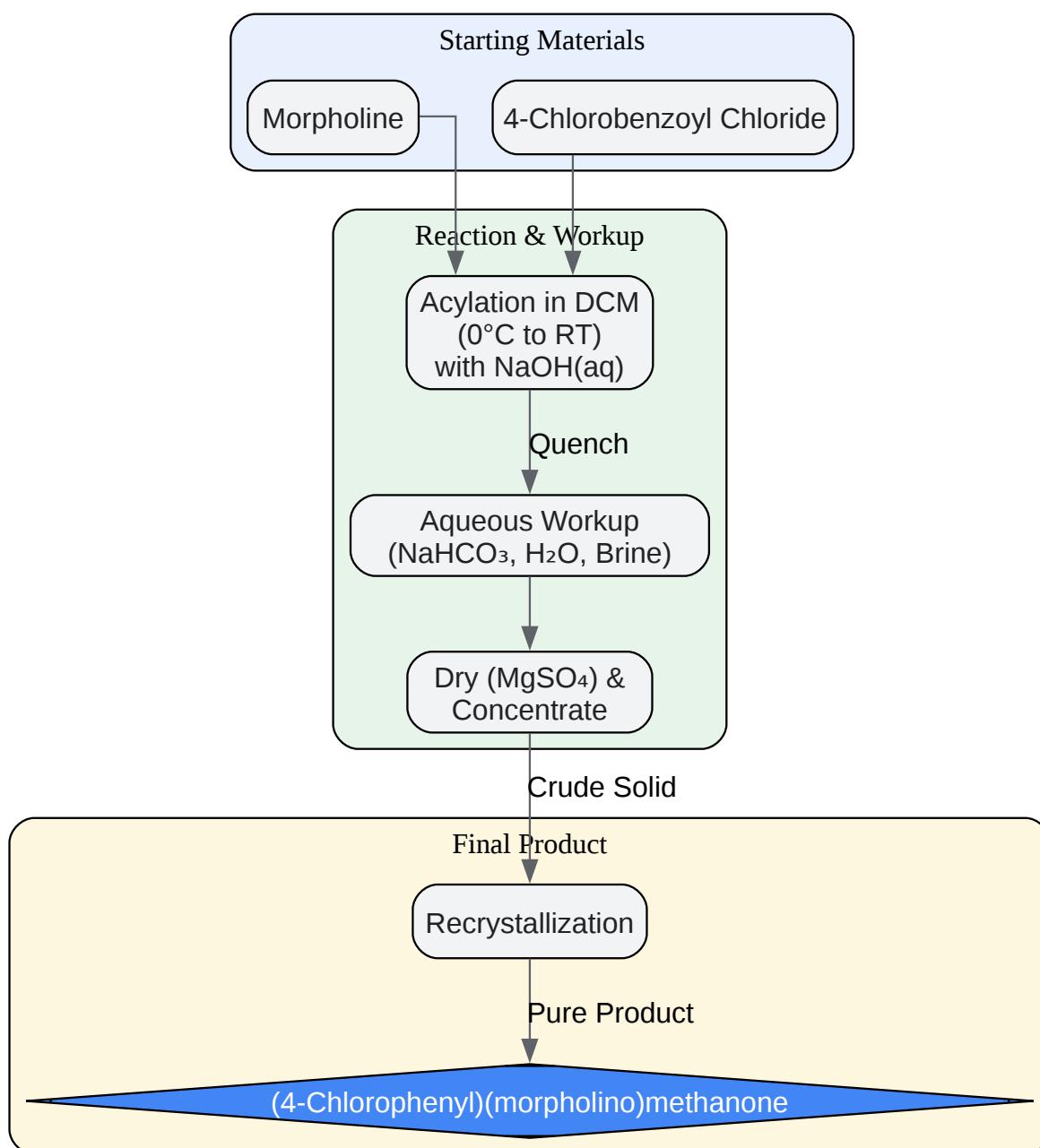
- Morpholine (1.0 eq)

- 4-Chlorobenzoyl chloride (1.05 eq)
- Dichloromethane (DCM)
- 1 M Sodium Hydroxide (NaOH) solution
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolve morpholine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath to 0 °C.
- In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in DCM.
- Add the 4-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes, maintaining the temperature at 0 °C.
- Simultaneously, add 1 M NaOH solution dropwise to maintain a slightly basic pH (pH 8-9). This step is critical to neutralize the HCl formed in situ.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
- Monitor reaction completion using Thin-Layer Chromatography (TLC).
- Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **(4-Chlorophenyl)(morpholino)methanone**.

Molecular Structure Elucidation

The definitive structure of **(4-Chlorophenyl)(morpholino)methanone** is established through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis

The following data provide a characteristic fingerprint for the molecule.

Technique	Data and Interpretation
¹ H NMR	<p>The spectrum is expected to show two distinct regions. Aromatic protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) in the range of δ 7.3-7.5 ppm. The morpholine protons will appear as two broad multiplets or triplets around δ 3.5-3.8 ppm, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively. The integration of these signals will be in a 4H:8H ratio.[9]</p>
¹³ C NMR	<p>The aromatic region will display signals for the four distinct carbon environments of the p-substituted phenyl ring between δ 128-140 ppm. The carbonyl carbon (C=O) will show a characteristic peak downfield, typically around δ 168-170 ppm. The two types of methylene carbons in the morpholine ring will appear at approximately δ 66 ppm (-O-CH₂-) and δ 45 ppm (-N-CH₂-).</p>
IR Spec.	<p>Key vibrational bands confirm the functional groups. A strong absorption band around 1640-1650 cm⁻¹ corresponds to the amide C=O stretching. C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. The characteristic C-O-C ether stretch of the morpholine ring will appear as a strong band in the 1110-1120 cm⁻¹ region. The C-Cl stretch will be found in the fingerprint region.[10]</p>
Mass Spec.	<p>The electron ionization (EI) mass spectrum shows a prominent molecular ion (M⁺) peak at m/z 225.[6] A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺) will be observed at m/z 227. Key fragmentation includes the loss of the</p>

morpholine ring to give the 4-chlorobenzoyl cation at m/z 139 (base peak) and its corresponding chlorine isotope at m/z 141.[6][8]

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the molecule's three-dimensional structure, including bond lengths, angles, and conformation. Data deposited in the Crystallography Open Database confirms the solid-state structure of N-(4-Chlorobenzoyl)morpholine.[8]

Parameter	Value	Significance
Crystal System	Trigonal	Describes the symmetry of the unit cell.
Space Group	P 31	Defines the specific symmetry elements within the crystal. [8]
Unit Cell a, b	9.9808 Å	Dimensions of the crystal lattice. [8]
Unit Cell c	9.5853 Å	Dimension of the crystal lattice. [8]
Unit Cell γ	120°	Angle of the crystal lattice. [8]
Morpholine Conf.	Chair	The morpholine ring adopts a stable, low-energy chair conformation, which is typical for this saturated heterocycle.
Amide Geometry	Trigonal Planar	The nitrogen atom of the amide bond is sp^2 hybridized, leading to a planar arrangement around the N-C=O group due to resonance.
Dihedral Angle	~40°	The plane of the 4-chlorophenyl ring is significantly twisted relative to the plane of the amide group, as seen in similar structures. [11] This twist minimizes steric hindrance.

Molecular Connectivity Diagram

Caption: 2D representation of molecular connectivity.

Role in Medicinal Chemistry and Drug Development

While specific biological data for **(4-Chlorophenyl)(morpholino)methanone** is not widely published, its structural components suggest significant potential as a scaffold for creating novel bioactive agents.

A Privileged Scaffold

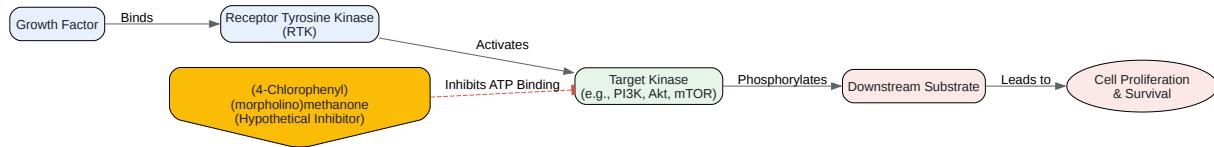
The morpholine ring is considered a "privileged" structure because it is a versatile scaffold that can provide selective affinity for a wide range of biological receptors and enzymes.^[1] Its inclusion often improves aqueous solubility and metabolic stability, key attributes for successful drug candidates.^[4] The amide linkage provides a rigid, planar unit that can correctly orient the phenyl and morpholine substituents for optimal interaction with a protein binding pocket, while also participating in hydrogen bonding.

Structure-Activity Relationship (SAR) Insights

- **Anticancer Potential:** Many kinase inhibitors, which are a major class of anticancer drugs, incorporate a morpholine ring. The morpholine often binds in the solvent-exposed region of the ATP-binding pocket. A structurally related compound synthesized from 4-chlorobenzoyl chloride has demonstrated cytotoxicity and the ability to induce apoptosis in human colon cancer cells, suggesting this core structure has promise in oncology.^{[12][13]}
- **Anti-inflammatory Activity:** The 4-chlorophenyl group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Its combination with the morpholine scaffold, also found in some anti-inflammatory agents, suggests a potential for dual activity or synergistic effects.
- **CNS Activity:** The physicochemical properties of morpholine make it suitable for designing drugs that can cross the blood-brain barrier.^[4] Therefore, derivatives of this compound could be explored for activity against CNS targets.

Representative Signaling Pathway

Many morpholine-containing drugs function as kinase inhibitors. The diagram below illustrates a generic representation of how such a compound might interfere with a typical cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, by blocking the ATP-binding site of a key kinase.



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